(1-(2-Aminoethyl)-4,4-difluoropyrrolidin-2-yl)methanol
Overview
Description
The compound “(1-(2-Aminoethyl)-4,4-difluoropyrrolidin-2-yl)methanol” is a type of organic compound that contains an aminoethyl group and a difluoropyrrolidinyl group. The presence of these functional groups suggests that it might have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be expected to feature a pyrrolidine ring, which is a five-membered ring containing four carbon atoms and one nitrogen atom. The 4,4-difluoro substituent indicates that two of the hydrogen atoms on the 4th carbon of the pyrrolidine ring are replaced by fluorine atoms .
Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the presence of the aminoethyl group and the difluoropyrrolidinyl group. The amino group (-NH2) is a common functional group in organic chemistry and is known to participate in a variety of chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aminoethyl group could confer basic properties, while the difluoropyrrolidinyl group could influence its hydrophobicity and potentially its stability .
Scientific Research Applications
Methanol as a Chemical Marker in Power Transformers
Methanol has been identified as a valuable chemical marker for assessing the condition of solid insulation in power transformers. Its presence in transformer oil, originating from the degradation of oil-immersed insulating papers, helps monitor cellulose insulation degradation. This application is based on the correlation between methanol generation and the breakdown of cellulose's 1,4-β-glycosidic bonds, influencing mechanical properties. The stability of methanol under different conditions and its role in utilities for monitoring transformer health highlight its importance in the energy sector (Jalbert et al., 2019).
Methanol in Hydrogen Production
Methanol acts as a liquid hydrogen carrier, offering a pathway for high-purity hydrogen production crucial for fuel cell technologies. Various methanol thermochemical conversion methods, including steam reforming and partial oxidation, have been explored. Copper-based catalysts show promise due to their activity towards CO2, highlighting methanol's role in developing a hydrogen economy (García et al., 2021).
Methanol as an Energy Carrier and Environmental Impact Reducer
Methanol's function extends to being an energy carrier and a significant player in reducing environmental impacts. Its application in fuel cells, specifically in direct methanol fuel cells (DMFCs), is limited by methanol crossover challenges but remains a focus due to its potential for cleaner energy production. Additionally, methanol's role in the production of methyl tert-butyl ether (MTBE), a gasoline additive, emphasizes its importance in improving fuel efficiency and reducing hazardous emissions, despite the challenges in obtaining pure MTBE (Heinzel & Barragán, 1999).
Methanol in Automotive Applications
Methanol's utility as a fuel for internal combustion engines, specifically spark ignition (SI) engines, has been extensively reviewed. Its potential to substitute gasoline with minor modifications to the fuel system showcases its versatility. Moreover, methanol-gasoline blends are explored for their ability to enhance engine performance and reduce emissions, contributing to more sustainable automotive solutions (Bharath & Selvan, 2021).
Methanol in Green Chemical Synthesis
The synthesis of green methanol from CO2 and renewable H2, facilitated by metal-organic framework (MOF) type catalysts, illustrates methanol's role in energy and chemistry transition towards sustainability. This application underscores methanol's potential in contributing to a circular carbon economy, reducing greenhouse gas emissions, and enabling the synthesis of value-added chemicals from CO2 (Din et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[1-(2-aminoethyl)-4,4-difluoropyrrolidin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2N2O/c8-7(9)3-6(4-12)11(5-7)2-1-10/h6,12H,1-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKYMXWMMXZJTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)CCN)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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